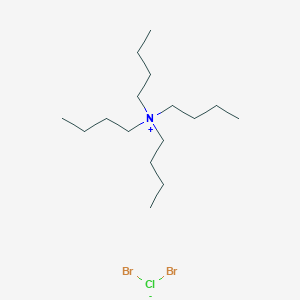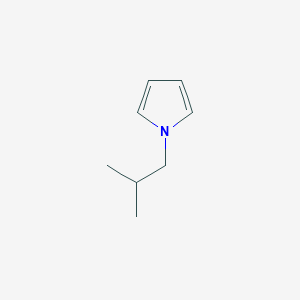
Tetrabutylammonium Dibromochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium Dibromochloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Tetrabutylammonium bromide (TBAB) has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst. A catalytic amount of TBAB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . In one study, tetrabutylammonium chloride (TBAC) was used as a salt for the synthesis of three different deep eutectic solvent (DES) systems based on three different hydrogen bond donors (HBDs), namely, glycerol, ethylene glycol, and triethylene glycol .Molecular Structure Analysis
The molecular structure of Tetrabutylammonium Dibromochloride can be found in various scientific databases .Chemical Reactions Analysis
Tetrabutylammonium bromide (TBAB) has been used as an efficient metal-free homogeneous phase-transfer catalyst in various chemical reactions . It has also acted as an efficient zwitterionic solvent in many organic transformations under molten conditions .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Tetrabutylammonium Dibromochloride Applications
Tetrabutylammonium Dibromochloride is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:
Selective Extraction of Metal Ions
Tetrabutylammonium Dibromochloride: has been utilized in the selective extraction of metal ions from aqueous solutions. This process is crucial in the hydrometallurgical processing of metallic waste, where impurities like iron must be removed from leach solutions containing a mix of metal ions . The compound’s effectiveness as an ion carrier in polymer inclusion membranes (PIMs) allows for the high selectivity and facilitated transport of metal ions such as iron(III), nickel(II), cobalt(II), and lithium(I) .
Catalysis of Bioactive Heterocycles Synthesis
In the field of organic chemistry, Tetrabutylammonium Dibromochloride acts as an efficient metal-free homogeneous phase-transfer catalyst . It catalyzes a variety of reactions including alkylation, oxidation, reduction, and esterification processes. Its role is significant in the synthesis of bioactive heterocycles, which are essential components of many pharmaceutical drugs .
Formation of Deep Eutectic Solvents
The compound is also involved in creating deep eutectic solvents (DESs) when paired with various hydrogen bond donors. These solvents have unique properties like low viscosity and high ionic conductivity, making them suitable for a range of applications, including electrochemistry and green chemistry processes .
Membrane Technology
Tetrabutylammonium Dibromochloride: is used in membrane technology, particularly in the synthesis of polymer inclusion membranes (PIMs) . These membranes are designed for the efficient separation of specific ions from complex mixtures, offering advantages such as low production costs and simple system design .
Environmental Remediation
The compound’s ability to selectively extract certain ions makes it valuable in environmental remediation . It can be used to treat contaminated water sources by removing toxic metal ions, thereby reducing environmental pollution and mitigating health risks .
Pharmaceutical Research
In pharmaceutical research, Tetrabutylammonium Dibromochloride is employed in the development of new drugs. Its catalytic properties facilitate the creation of complex molecular structures that can lead to the discovery of novel therapeutic agents .
Analytical Chemistry
The compound finds use in analytical chemistry as well, where it aids in the analysis of chemical compositions and reactions. Its phase-transfer catalytic abilities can enhance the efficiency and accuracy of various analytical methods .
Material Science
Lastly, in material science , Tetrabutylammonium Dibromochloride contributes to the development of advanced materials with specific properties. Its role in the formation of deep eutectic solvents can lead to the creation of new materials with potential applications in electronics, energy storage, and more .
Wirkmechanismus
Target of Action
Tetrabutylammonium Dibromochloride, a biochemical reagent, primarily targets the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in various biological processes.
Mode of Action
Tetrabutylammonium Dibromochloride acts as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of this compound is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It interacts with its targets, facilitating the transfer of a reactant from one phase to another, thus enabling reactions that would otherwise be challenging.
Biochemical Pathways
Given its role as a phase-transfer catalyst, it likely influences a variety of pathways involving the aforementioned reactions . The downstream effects of these pathways can vary widely, depending on the specific reactants and conditions involved.
Result of Action
The molecular and cellular effects of Tetrabutylammonium Dibromochloride’s action are largely dependent on the specific reactions it catalyzes. As a phase-transfer catalyst, it enables reactions between reactants in different phases, potentially leading to the synthesis of various biologically promising heterocyclic scaffolds .
Action Environment
The action, efficacy, and stability of Tetrabutylammonium Dibromochloride can be influenced by various environmental factors. For instance, its use as a phase-transfer catalyst suggests that the nature of the reaction medium (e.g., polar or non-polar solvents) could significantly affect its performance
Eigenschaften
InChI |
InChI=1S/C16H36N.Br2Cl/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCNDUNMPYESRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Cl-](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634535 |
Source


|
| Record name | PUBCHEM_23500174 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium Dibromochloride | |
CAS RN |
64531-21-1 |
Source


|
| Record name | PUBCHEM_23500174 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Dibromochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)




![6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1359683.png)


